1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine
Description
Properties
IUPAC Name |
[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5OS/c14-13(15,16)10-2-1-9(7-17-10)12(22)21-5-3-20(4-6-21)11-8-18-23-19-11/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKYYENQYBXGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through cyclization reactions involving appropriate precursors such as thioamides and hydrazines. The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The piperazine ring is then formed through a condensation reaction with the appropriate carbonyl compound.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and reduce production time.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific reagent used.
Major Products Formed:
Oxidation products include thiadiazole sulfoxides and sulfones.
Reduction products include trifluoromethylamine derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a bioactive molecule in various biological assays.
Medicine: It has been investigated for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, while the trifluoromethyl group enhances the compound's stability and binding affinity. The piperazine ring can form hydrogen bonds with biological targets, contributing to its bioactivity.
Comparison with Similar Compounds
Structural Analogs with Piperazine and Heterocyclic Moieties
Compound A : Ethyl 6-{4-[3-(1,2,5-thiadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}-2-azaspiro[3.4]octane-2-carboxylate (CAS: Not provided)
- Key Features: Shares the thiadiazole and pyridine groups but incorporates a spirocyclic 2-azaspiro[3.4]octane and an ester moiety.
- Synthesis : Prepared via coupling reactions, similar to methods in .
Compound B : 1-[5-(Trifluoromethyl)-2-pyridinyl]piperazine (CAS: Not provided)
- Key Features :
- Lacks the thiadiazole and carbonyl bridge, simplifying the structure.
- Molecular Formula : C₁₀H₁₁F₃N₄ (MW: 244.22 g/mol).
- Applications : A building block for kinase inhibitors and neuroactive agents. The absence of the thiadiazole may reduce binding affinity to sigma receptors compared to the target compound .
Compound C : 1-(7-Methoxy-1-benzofuran-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS: 2097901-19-2)
- Key Features :
- Replaces the trifluoromethylpyridine with a methoxybenzofuran group.
- Molecular Formula : C₁₆H₁₆N₄O₃S (MW: 344.4 g/mol).
- Electronic Effects : The methoxy group introduces electron-donating properties, altering solubility and receptor interactions compared to the electron-withdrawing trifluoromethyl group in the target compound .
Analogs with Pyridine and Piperazine-Based Pharmacophores
Compound D : N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b)
- Key Features :
- Contains a chloro-trifluoromethylbenzoyl group instead of thiadiazole.
- Physical Data : Melting point = 241–242°C; EI-MS m/z = 530 [M]⁺.
- Biological Activity : Demonstrated high affinity for serotonin receptors in preclinical studies, suggesting the chloro group enhances hydrophobic interactions .
Compound E : 1-[(2E)-3-(6-Methoxynaphthalen-2-yl)but-2-en-1-yl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine
- Key Features :
- Features a naphthalene moiety and a trifluoromethylphenyl group.
- Physical Data : UHPLC-ESI-MS m/z = 455.2 [M+H]⁺; purity = 88%.
- Applications : Studied for anti-inflammatory properties; the extended aromatic system may improve membrane permeability .
Sigma Receptor Ligands with Structural Overlaps
Compound F : (+)Pentazocine Derivatives
- Key Features :
- Comparison : The target compound’s thiadiazole-pyridine system may offer dual modulation of sigma and dopaminergic pathways, unlike pentazocine’s narrower activity.
Biological Activity
1-(1,2,5-Thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine is a synthetic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,5-thiadiazole derivatives with piperazine derivatives. The process often requires specific catalysts and solvents to achieve high yield and purity. For instance, the reaction conditions may include controlled temperatures and the use of oxidizing or reducing agents to modify functional groups as needed.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Binding to these targets can alter their activity, leading to significant biological effects. The exact pathways depend on the specific biological system under investigation.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For example, it has shown promising cytotoxicity against several cancer cell lines including hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) cells. In vitro assays indicated that compounds derived from similar piperazine frameworks exhibited significant inhibition of cell proliferation in these lines .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HepG2 | 12.5 | High cytotoxicity |
| HCT116 | 15.0 | Moderate cytotoxicity |
| MCF-7 | 10.0 | High cytotoxicity |
Antiviral Potential
In addition to anticancer properties, there is emerging evidence suggesting antiviral activity against various viral infections. The compound's structural features may enhance its affinity for viral proteins, inhibiting their function and thereby reducing viral replication rates in vitro .
Case Studies
Several studies have investigated the compound's biological effects:
- Study on Anticancer Activity :
- Antiviral Activity Assessment :
Research Findings
Research has consistently demonstrated that modifications to the piperazine scaffold can influence the biological activity of thiadiazole derivatives. For instance, variations in substituents on the pyridine ring have been found to enhance selectivity and potency against specific targets.
Q & A
Q. How can researchers optimize the synthetic yield of 1-(1,2,5-thiadiazol-3-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine?
- Methodological Answer : To optimize yield, focus on reaction conditions such as solvent selection, catalyst loading, and reaction time. For example, DMF or DCM are common solvents for piperazine coupling reactions, as seen in the synthesis of analogous trifluoromethylpyridine-piperazine derivatives . Catalysts like CuSO₄·5H₂O with sodium ascorbate (used in click chemistry for triazole formation) can improve regioselectivity and reduce side products . Monitor reaction progress via TLC (e.g., hexane:ethyl acetate mixtures) and purify intermediates using silica gel chromatography with gradient elution (e.g., ethyl acetate:hexane 1:8) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use ¹H NMR to verify proton environments (e.g., aromatic protons from thiadiazole and pyridine rings) and ESIMS to confirm molecular weight . TLC with dual solvent systems (e.g., toluene:acetone 95:5) ensures purity at intermediate stages . For advanced characterization, consider LC-MS to detect trace impurities and HPLC for quantitative purity assessment, as demonstrated in piperazine derivative analyses .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC over weeks/months. For light sensitivity, expose samples to UV-vis light and analyze photodegradation products . Reference stability data from structurally similar compounds, such as piperazine derivatives stored under anhydrous Na₂SO₄ to prevent hydrolysis .
Advanced Research Questions
Q. What strategies are effective for evaluating the pharmacological activity of this compound in vitro and in vivo?
- Methodological Answer : For in vitro studies, use receptor-binding assays (e.g., AR antagonism in prostate cancer cell lines) and functional assays (e.g., cAMP modulation for GPCR targets) . For in vivo efficacy, employ xenograft models (e.g., rat ventral prostate weight reduction as a biomarker) and dose-response studies (ED₅₀ calculations) to compare potency against reference compounds like bicalutamide . Track off-target effects via serum hormone levels (e.g., testosterone) to assess selectivity .
Q. How can computational modeling predict the compound’s binding affinity and selectivity for target receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target receptors (e.g., androgen receptor ligand-binding domain) using crystal structures from the PDB . Validate predictions with MD simulations (e.g., GROMACS) to assess binding stability over time. Compare results to analogs with known SAR, such as trifluoromethylpyridine-piperazine derivatives showing enhanced D3R subtype selectivity .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to measure plasma/tissue concentrations. Perform metabolite profiling to identify active/inactive derivatives. For example, discrepancies in YM580’s in vivo efficacy without altering serum testosterone were resolved by confirming its peripheral selectivity and reduced CNS penetration .
Q. What structural modifications enhance the compound’s activity while minimizing toxicity?
- Methodological Answer : Conduct SAR studies by synthesizing analogs with variations in the thiadiazole or pyridine moieties. For instance:
- Replace the trifluoromethyl group with difluoromethyl or methyl groups to assess electronic effects .
- Modify the piperazine linker with alkyl or aryl substituents to improve metabolic stability .
Use toxicity prediction tools (e.g., ProTox-II) to prioritize low-risk candidates. Validate in hepatocyte viability assays .
Q. What role does the 1,2,5-thiadiazole ring play in the compound’s bioactivity?
- Methodological Answer : The thiadiazole ring enhances π-π stacking with aromatic residues in target proteins (e.g., AR ligand-binding domain) and improves metabolic stability by resisting oxidative degradation. Compare analogs lacking the thiadiazole (e.g., oxadiazole or triazole replacements) to quantify its contribution to potency and pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
